2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, commonly known as CMBO, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. CMBO belongs to the class of oxadiazole derivatives and has been found to possess several interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of CMBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. CMBO has been found to modulate the expression of several genes that are involved in these processes, including COX-2, iNOS, and NF-κB.
Biochemical and Physiological Effects:
CMBO has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the levels of reactive oxygen species (ROS) and lipid peroxidation products. CMBO has also been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMBO in lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating various biological processes. However, one of the limitations of using CMBO is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on CMBO. One area of interest is the development of more efficient synthesis methods that can produce CMBO in larger quantities and with higher purity. Another area of interest is the investigation of the potential therapeutic applications of CMBO in various disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMBO and to identify its molecular targets in various biological processes.
Scientific Research Applications
CMBO has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
properties
IUPAC Name |
2-chloro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-5-4-6-12(9-11)16-20-15(23-21-16)10-19-17(22)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEBJAPDOCFUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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